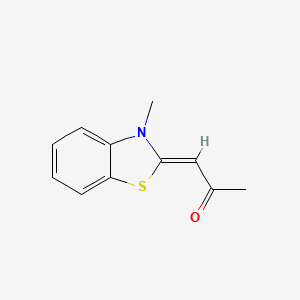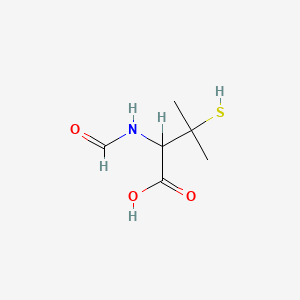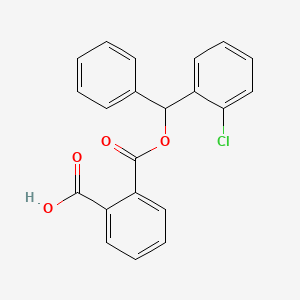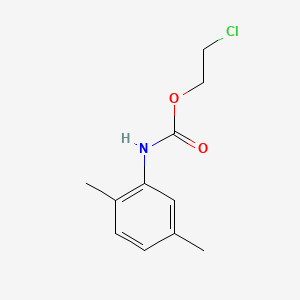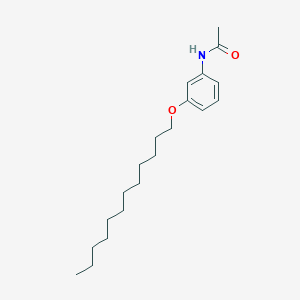
(1,1',2',1'')Terphenyl-3',5'-dicarboxylic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester is an organic compound with the molecular formula C22H18O4 and a molecular weight of 346.386 g/mol . This compound is a derivative of terphenyl, which consists of three benzene rings connected in a linear arrangement. The presence of carboxylic acid ester groups at the 3’ and 5’ positions of the central benzene ring adds unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester typically involves the esterification of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid. This reaction is carried out using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction proceeds as follows:
(1,1’,2’,1”)Terphenyl-3’,5’-dicarboxylic acid+2CH3OHH2SO4(1,1’,2’,1”)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester+2H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to primary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products Formed
Oxidation: (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid.
Reduction: (1,1’,2’,1’‘)Terphenyl-3’,5’-diol.
Substitution: Halogenated derivatives of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester.
Aplicaciones Científicas De Investigación
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can then interact with enzymes or receptors in biological systems. The aromatic rings provide a rigid framework that can facilitate binding to target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid: The parent compound without the ester groups.
(1,1’,2’,1’‘)Terphenyl-3’,5’-diol: The reduced form with hydroxyl groups instead of ester groups.
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid diethyl ester: An ester derivative with ethyl groups instead of methyl groups.
Uniqueness
(1,1’,2’,1’‘)Terphenyl-3’,5’-dicarboxylic acid dimethyl ester is unique due to its specific ester functional groups, which impart distinct chemical reactivity and solubility properties. The presence of methyl ester groups makes it more hydrophobic compared to its parent acid and hydroxyl derivatives, influencing its behavior in various chemical and biological systems .
Propiedades
Número CAS |
21991-01-5 |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
dimethyl 4,5-diphenylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H18O4/c1-25-21(23)17-13-18(15-9-5-3-6-10-15)20(16-11-7-4-8-12-16)19(14-17)22(24)26-2/h3-14H,1-2H3 |
Clave InChI |
RIXOWWKNFPOMBF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


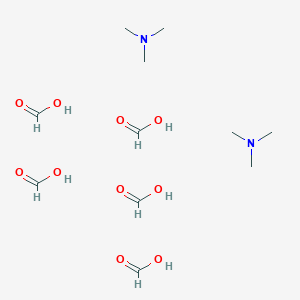
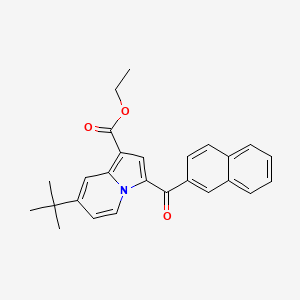
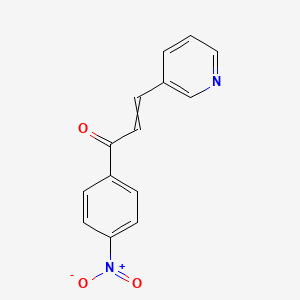



![6-Ethoxy-benzo[b]thiophen-3-ol](/img/structure/B11961291.png)
